Superior mGlu4 PAM Potency and CNS Exposure Driven by 3-Amino Substituent
The 3-amino substituent on the picolinamide core is critical for achieving potent mGlu4 positive allosteric modulation (PAM) and favorable CNS exposure. A lead compound from this chemotype, VU0477886, demonstrates an EC50 of 95 nM (89% Glu Max) and a brain-to-plasma ratio (Kp) of 1.3, enabling robust in vivo efficacy in a preclinical Parkinson's disease model [1]. This contrasts with the parent picolinamide scaffold, which lacks the 3-amino group and would not exhibit this combination of potency and CNS penetration.
| Evidence Dimension | mGlu4 PAM Potency and CNS Exposure |
|---|---|
| Target Compound Data | EC50 = 95 nM; Brain:Plasma Kp = 1.3 |
| Comparator Or Baseline | Picolinamide scaffold without 3-amino substituent |
| Quantified Difference | The 3-amino group engenders potent mGlu4 PAM activity (EC50 = 95 nM) and significant CNS penetration (Kp = 1.3), properties not inherent to the unsubstituted picolinamide core. |
| Conditions | In vitro calcium mobilization assay using human mGlu4 receptor; in vivo pharmacokinetic study in rats. |
Why This Matters
For research on CNS disorders, selecting a compound with a documented brain-to-plasma ratio >1 is essential for ensuring target engagement in vivo, a feature conferred by the 3-amino substitution.
- [1] Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. View Source
